1,2-Dimethyl-1-(4-nitrophenyl)hydrazine
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Overview
Description
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two methyl groups attached to the nitrogen atoms and a nitrophenyl group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitroaniline with dimethyl sulfate to form 4-nitro-N,N-dimethylaniline. This intermediate is then reacted with hydrazine hydrate to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 1,2-dimethyl-1-(4-aminophenyl)hydrazine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1,2-dimethyl-1-(4-aminophenyl)hydrazine.
Substitution: Formation of various substituted hydrazine derivatives.
Scientific Research Applications
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-1-(4-nitrophenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The nitrophenyl group can participate in redox reactions, generating reactive oxygen species that contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylhydrazine: Lacks the nitrophenyl group and has different chemical and biological properties.
4-Nitrophenylhydrazine: Lacks the dimethyl groups and exhibits different reactivity and applications.
1,1-Dimethylhydrazine: Similar structure but different substitution pattern, leading to distinct properties.
Uniqueness
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine is unique due to the presence of both dimethyl and nitrophenyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
915788-09-9 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1,2-dimethyl-1-(4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C8H11N3O2/c1-9-10(2)7-3-5-8(6-4-7)11(12)13/h3-6,9H,1-2H3 |
InChI Key |
RIEWWVQOMHIUAG-UHFFFAOYSA-N |
Canonical SMILES |
CNN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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